molecular formula C24H32O6 B7819077 Methylprednisolone acetate

Methylprednisolone acetate

Numéro de catalogue: B7819077
Poids moléculaire: 416.5 g/mol
Clé InChI: PLBHSZGDDKCEHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylprednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 acetate ester of methylprednisolone. It is widely used in clinical and veterinary medicine for its potent anti-inflammatory and immunosuppressive properties . This compound is commonly administered via intramuscular, intra-articular, soft tissue, and intralesional injections .

Applications De Recherche Scientifique

Therapeutic Indications

Methylprednisolone acetate is indicated for a range of conditions, primarily involving inflammatory and autoimmune disorders. The following table summarizes the FDA-approved and common off-label uses:

Indication Administration Route Details
Synovitis of osteoarthritisIntra-articularReduces inflammation in joints
Rheumatoid arthritisIntra-articularProvides symptomatic relief
Acute gouty arthritisIntra-articularAlleviates pain and swelling
EpicondylitisIntra-articularTreats inflammation of elbow tendons
Acute and subacute bursitisIntra-articularReduces inflammation in bursa
Intralesional useIntralesionalEffective for keloids, alopecia areata, discoid lupus
Acute exacerbations of multiple sclerosisIntravenous or intramuscularUsed as part of treatment protocols

2.1. Musculoskeletal Disorders

This compound is frequently used in treating musculoskeletal conditions. A study involving 1,422 patients demonstrated its effectiveness in managing painful inflammatory conditions through various injection routes (intra-articular, epidural, etc.). The treatment duration varied from single injections to multiple doses over several weeks, with dosages ranging from 10 to 240 mg per week .

2.2. Dermatological Conditions

In dermatology, MPA is used for conditions like:

  • Alopecia areata
  • Discoid lupus erythematosus
  • Keloids

In these cases, intralesional administration has shown significant efficacy in reducing localized inflammation and promoting healing .

2.3. Neurological Conditions

MPA has been employed in neurological settings, particularly for:

  • Acute exacerbations of multiple sclerosis
  • Tuberculous meningitis

Its use in these contexts aims to mitigate inflammatory responses that can exacerbate neurological symptoms . However, caution is advised due to potential complications associated with intrathecal administration .

3.1. Efficacy Studies

A randomized controlled trial assessed the efficacy of MPA versus lidocaine alone in treating subacromial impingement syndrome (SIS). Results indicated no significant difference between the two treatments regarding pain relief and shoulder mobility, suggesting that while MPA is commonly used, its benefits may be similar to local anesthetics without corticosteroid effects .

3.2. Adverse Effects and Complications

Despite its therapeutic benefits, the use of MPA is not without risks. A notable multistate outbreak linked to compounded MPA injections resulted in severe fungal infections, highlighting the importance of sterile techniques and monitoring post-injection complications . Additionally, studies have shown that MPA can cause transient increases in serum glucose levels and alterations in plasma volume following administration in animal models .

Activité Biologique

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

  • Binding to Glucocorticoid Receptors : MPA diffuses across cell membranes and binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex interacts with specific DNA sequences, modulating gene expression by enhancing anti-inflammatory genes and suppressing pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .
  • Inhibition of Transcription Factors : MPA inhibits transcription factors like nuclear factor-kappa B (NF-kB), which is crucial in the inflammatory response. By blocking these pathways, MPA reduces the synthesis of inflammatory mediators .
  • Effects on Immune Cells : MPA influences leukocyte function, leading to neutrophilic leukocytosis while reducing monocyte and eosinophil levels. It also induces apoptosis in T-cells while preserving B-cell functions, such as antibody production .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : The onset of action varies by administration route; intravenous administration shows effects within one hour, while intra-articular injections may take one week to show effects lasting from one to five weeks .
  • Distribution : MPA has a volume of distribution ranging from 24 ± 6 L to 27 ± 8.2 L and primarily binds to plasma albumin .

Clinical Applications

This compound is used in various clinical settings:

  • Musculoskeletal Disorders : It is commonly administered for conditions like rheumatoid arthritis, osteoarthritis, and carpal tunnel syndrome (CTS). A study involving 48 patients with mild CTS found that 93.7% reported significant symptom improvement three months post-injection, with sustained benefits observed at twelve months .
  • Intra-articular Injections : Intra-articular administration of MPA has been compared with other corticosteroids such as triamcinolone hexacetonide. Both demonstrated similar efficacy in reducing pain and improving function in knee osteoarthritis over a follow-up period of up to 24 weeks .

Case Study 1: Efficacy in Carpal Tunnel Syndrome

A prospective study evaluated the long-term efficacy of a single local injection of 40 mg this compound in patients with idiopathic mild CTS. Results indicated significant improvements in nerve conduction parameters and symptom severity at three months, with nearly half achieving normalization in electrophysiological studies by the twelve-month mark .

Case Study 2: Comparison with Lidocaine

In a randomized trial assessing subacromial injections for shoulder impingement syndrome, MPA was not found to be more effective than lidocaine alone in reducing pain intensity or improving shoulder range of motion over five months . This highlights the variability in response based on condition severity and treatment context.

Research Findings

Recent research has explored innovative delivery systems for MPA:

  • Nanoparticle Systems : A study investigated this compound-loaded hydroxyapatite nanoparticles as a potential drug delivery system for rheumatoid arthritis treatment. In vitro results indicated enhanced therapeutic efficacy compared to traditional formulations .
  • Equine Studies : Research on equine deep digital flexor tendon cells revealed that MPA downregulated extracellular matrix-related gene expression, suggesting implications for tendon healing processes .

Summary Table of Key Findings

Study/Research FocusFindings
Efficacy in CTS93.7% symptom improvement at 3 months; sustained benefits at 12 months .
Comparison with TriamcinoloneSimilar efficacy in knee osteoarthritis; benefits sustained for up to 24 weeks .
Subacromial Injection EfficacyNo significant difference between MPA and lidocaine alone for shoulder pain relief .
Innovative Delivery SystemsEnhanced efficacy using this compound-loaded nanoparticles for RA treatment .
Equine Tendon Cell EffectsDownregulation of ECM gene expression observed with MPA treatment .

Propriétés

IUPAC Name

[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHSZGDDKCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone acetate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone acetate
Reactant of Route 3
Methylprednisolone acetate
Reactant of Route 4
Methylprednisolone acetate
Reactant of Route 5
Methylprednisolone acetate
Reactant of Route 6
Methylprednisolone acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.